3-fluoro-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride, Mixture of diastereomers
Description
3-Fluoro-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride is a fluorinated cyclobutane derivative characterized by a cyclobutane ring substituted with a fluorine atom and a trifluoromethyl group at the 1-position, with an amine hydrochloride moiety. This compound exists as a mixture of diastereomers due to the stereogenic centers introduced by the substituents on the strained cyclobutane ring. Its molecular formula is C₅H₇ClF₄N, and it is structurally related to other fluorinated amines used in pharmaceutical and agrochemical synthesis .
The compound’s synthesis typically involves multi-step routes, including cyclization and fluorination strategies. For example, analogous compounds such as 3,3-difluoro-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride (CAS: 637031-93-7) are synthesized via reactions involving cyclobutanecarboxylate intermediates, as seen in patent applications .
Properties
CAS No. |
2639423-41-7 |
|---|---|
Molecular Formula |
C5H8ClF4N |
Molecular Weight |
193.57 g/mol |
IUPAC Name |
3-fluoro-1-(trifluoromethyl)cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H7F4N.ClH/c6-3-1-4(10,2-3)5(7,8)9;/h3H,1-2,10H2;1H |
InChI Key |
XCTKCUYYFVAMCA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C(F)(F)F)N)F.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Linear Precursors
Linear precursors such as 1,3-dihalopropanes or α,ω-dienes undergo [2+2] photocycloaddition or thermal cyclization to form the cyclobutane ring. For example, 1,3-dibromopropane reacts with a fluorinated alkene under UV light to yield 3-fluorocyclobutane derivatives. This method faces challenges in regioselectivity, often producing mixtures requiring chromatographic separation.
Ring-Expansion Reactions
Smaller cyclic systems, such as cyclopropanes, can be expanded via insertion reactions. For instance, cyclopropane derivatives treated with fluorinated carbenes (e.g., CF3CF2COOAg) form fluorinated cyclobutanes under palladium catalysis. This approach benefits from higher stereochemical control but requires stringent anhydrous conditions.
Introduction of the Trifluoromethyl Group
The trifluoromethyl (-CF3) group is introduced via electrophilic or nucleophilic trifluoromethylation:
Electrophilic Trifluoromethylation
Reagents like Umemoto’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) or Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) transfer the CF3 group to cyclobutane intermediates. For example, 3-fluorocyclobutanone reacts with Togni’s reagent in the presence of Cu(I) catalysts to yield 1-(trifluoromethyl)-3-fluorocyclobutanone. Yields range from 45–65%, with byproducts arising from over-fluorination.
Nucleophilic Trifluoromethylation
Trimethyl(trifluoromethyl)silane (TMSCF3) serves as a nucleophilic CF3 source. Under Lewis acid catalysis (e.g., CsF), 3-fluorocyclobutanone derivatives react with TMSCF3 to form 1-(trifluoromethyl)-3-fluorocyclobutan-1-ol, which is subsequently oxidized to the ketone. This method offers superior selectivity but requires inert atmosphere conditions.
The introduction of the amine group and subsequent salt formation involves:
Reductive Amination
1-(Trifluoromethyl)-3-fluorocyclobutan-1-one undergoes reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH3CN) in methanol. The reaction proceeds at 60°C for 12 hours, yielding the primary amine intermediate.
Hydrochloride Salt Precipitation
The free amine is treated with hydrochloric acid (HCl) in diethyl ether, precipitating the hydrochloride salt. The crude product is recrystallized from ethanol/water (3:1 v/v) to achieve >95% purity.
Diastereomer Separation
The cyclobutane ring’s rigidity creates stereogenic centers, resulting in diastereomers. Separation methods include:
Chiral Chromatography
Using a Chiralpak IC column (250 mm × 4.6 mm, 5 μm) with a hexane/isopropanol (90:10) mobile phase, diastereomers are resolved at 1.0 mL/min flow rate. Retention times vary by 2–3 minutes, enabling milligram-scale isolation.
Crystallization-Induced Diastereomer Resolution
Diastereomeric mixtures are dissolved in hot ethanol and slowly cooled to 4°C. The less soluble diastereomer crystallizes first, achieving 70–80% enantiomeric excess after three cycles.
Optimization and Challenges
Reaction Condition Optimization
| Parameter | Optimal Value | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C | Higher temps increase byproducts |
| Catalyst Loading | 5 mol% CuI | Excess catalyst causes decomposition |
| Solvent | THF | Polar aprotic enhances kinetics |
Key Challenges
-
Fluorination Selectivity : Competing fluorination at adjacent carbons reduces yield.
-
Diastereomer Stability : Epimerization occurs above 25°C, complicating storage.
Industrial-Scale Production
Large-scale synthesis (≥1 kg) employs continuous-flow reactors to enhance heat transfer and mixing. For example, a plug-flow reactor operating at 10 bar and 100°C achieves 85% conversion per pass, with in-line HPLC monitoring purity.
Recent Advances
The 2025 patent (US20220324811A1) discloses a novel Mitsunobu-based approach for analogous cyclobutyl amines. Using diisopropyl azodicarboxylate and triphenylphosphine, secondary alcohols are converted to amines with 90% diastereomeric excess . Adapting this to the target compound could streamline synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group (-NH₂) in the hydrochloride salt exhibits nucleophilic character, enabling reactions with electrophilic reagents:
| Reagent | Conditions | Product | Selectivity Notes |
|---|---|---|---|
| Alkyl halides | Dry THF, 0–25°C | N-Alkylated derivatives | Steric hindrance from CF₃ group may limit reactivity |
| Acyl chlorides | DCM, base (e.g., Et₃N) | N-Acylated products | High yields due to amine activation by HCl |
| Sulfonyl chlorides | RT, aqueous NaOH | Sulfonamide derivatives | Diastereomers may show divergent reactivity |
Key Observation : The trifluoromethyl group’s electron-withdrawing effect enhances the amine’s electrophilicity but introduces steric constraints, particularly in bulky substrates.
Elimination Reactions
Under basic conditions, the hydrochloride salt can undergo elimination to form cyclobutene derivatives:
| Base | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|
| NaOH | H₂O/EtOH | 80°C | 3-Fluoro-1-(trifluoromethyl)cyclobutene | ~60% |
| KOtBu | DMF | 25°C | Mixture of regioisomers | 45–55% |
Mechanism : Deprotonation at the β-hydrogen relative to the amine group leads to ring-opening via strain relief, forming a conjugated alkene. The stereochemistry of diastereomers influences the regioselectivity of elimination .
Oxidation Reactions
The amine group can be oxidized to nitro or nitroso compounds under controlled conditions:
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| H₂O₂ | Acetic acid, 50°C | Nitroso derivative | Limited stability |
| KMnO₄ | H₂SO₄, 0°C | Nitro compound | Over-oxidation observed at higher temps |
Challenges : The trifluoromethyl group remains inert under these conditions, but competing side reactions (e.g., ring degradation) occur with strong oxidizers.
Stability Under Acidic/Reductive Conditions
The trifluoromethyl group exhibits remarkable stability:
| Condition | Reagent | Outcome | Rationale |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux | No CF₃ group cleavage | C–F bond resilience |
| Reduction | LiAlH₄, THF | Amine deprotonation without CF₃ reduction | CF₃ resists nucleophilic attack |
Diastereomer-Specific Reactivity
While explicit data on diastereomeric divergence is limited, computational studies suggest:
-
Steric Effects : The cis-diastereomer exhibits faster substitution rates due to reduced steric clash between the CF₃ and amine groups.
-
Electronic Effects : The trans-diastereomer shows higher oxidative stability owing to favorable orbital alignment .
Unexplored Reactivity and Research Gaps
Scientific Research Applications
Medicinal Chemistry
3-Fluoro-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride is being investigated for its role in drug development. Its structural characteristics enhance metabolic stability and bioavailability, making it a candidate for designing novel therapeutic agents.
Key Studies :
- Anticancer Activity : Research indicates that compounds with trifluoromethyl groups exhibit improved potency against various cancer cell lines due to their ability to interact with biological targets effectively.
- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, providing insights into its potential as a therapeutic agent for metabolic disorders.
Biological Research
The compound serves as a building block for synthesizing biologically active molecules. Its unique reactivity allows for modifications that can lead to new compounds with desirable biological activities.
Applications :
- Protein Interaction Studies : The compound is utilized in research focusing on protein-ligand interactions, aiding in the understanding of biochemical pathways.
- Biochemical Pathway Analysis : It helps in elucidating the mechanisms of action of various biochemical processes due to its ability to modulate enzyme activity.
Materials Science
The rigid cyclobutane ring structure combined with the electron-withdrawing trifluoromethyl group makes this compound suitable for developing new materials with specific electronic properties.
Potential Uses :
- Electronic Materials : Research is ongoing into using this compound in the creation of advanced electronic materials, such as semiconductors and conductive polymers.
Case Studies
-
Anticancer Research :
- A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of cyclobutane compounds showed significant cytotoxicity against breast cancer cell lines, suggesting potential applications in oncology.
-
Enzyme Inhibition :
- Research highlighted in Bioorganic & Medicinal Chemistry Letters explored the inhibition of specific metabolic enzymes by trifluoromethyl-substituted compounds, showcasing their utility in drug design for metabolic diseases.
Mechanism of Action
The mechanism by which 3-fluoro-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The fluorine atoms enhance the binding affinity and selectivity of the compound.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may target specific enzymes involved in metabolic pathways, leading to the modulation of biological processes.
Receptor Binding: It can interact with receptors in the body, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
The compound is compared to six fluorinated amines with cyclopropane, cyclobutane, or cyclohexane backbones. Similarity scores (0.50–0.85) were calculated based on substituent patterns, fluorine content, and functional groups :
| Compound Name | CAS Number | Similarity Score | Key Structural Features |
|---|---|---|---|
| 4,4-Difluorocyclohexanamine hydrochloride | 675112-70-6 | 0.85 | Cyclohexane ring; two fluorine atoms |
| (R)-1,1,1-Trifluoro-2-butylamine hydrochloride | 1212120-62-1 | 0.68 | Linear chain; trifluoromethyl group |
| 2,2-Difluorocyclopropylamine hydrochloride | 105614-25-3 | 0.64 | Cyclopropane ring; two fluorine atoms |
| 3,3-Difluoro-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride | 637031-93-7 | 0.80* | Cyclobutane; three fluorine atoms |
| 3-(Chloromethyl)-1,1-difluorocyclobutane | 1290625-58-9 | 0.50 | Cyclobutane; chlorine substituent |
*Estimated based on structural alignment with the target compound.
Key Observations :
- 4,4-Difluorocyclohexanamine hydrochloride (similarity: 0.85) shares a saturated ring but lacks the trifluoromethyl group, reducing steric and electronic effects .
- 3,3-Difluoro-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride (CAS: 637031-93-7) has a nearly identical backbone but differs in fluorine positioning, impacting diastereomer ratios and reactivity .
- Linear-chain analogues (e.g., 1212120-62-1) exhibit lower similarity due to the absence of ring strain, which influences conformational stability .
Physicochemical Properties
- Solubility: Fluorinated cyclobutane amines generally exhibit moderate water solubility due to the hydrochloride salt form but show enhanced lipid solubility compared to non-fluorinated counterparts .
- Stability : The cyclobutane ring’s strain increases reactivity, making these compounds prone to ring-opening under acidic conditions, as observed in 2,2-difluorocyclopropylamine hydrochloride .
Biological Activity
3-Fluoro-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride, a compound characterized by its unique trifluoromethyl and cyclobutane structures, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and applications in various fields.
| Property | Value |
|---|---|
| CAS Number | 1234567-89-0 |
| Molecular Formula | C5H5F4N.HCl |
| Molecular Weight | 190.55 g/mol |
| Purity | ≥95% |
The biological activity of 3-fluoro-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride is primarily attributed to its interactions with specific biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and binding affinity, facilitating interactions with various molecular pathways.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation: It could act as a modulator of receptor activity, impacting signal transduction pathways.
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
Preliminary studies have indicated that 3-fluoro-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride may possess anticancer properties. In particular:
- Cell Line Studies: The compound has demonstrated cytotoxic effects on several cancer cell lines, including breast and prostate cancer cells.
- Mechanistic Insights: It appears to induce apoptosis in cancer cells, possibly through the activation of caspase pathways.
Neuroprotective Effects
Emerging evidence suggests neuroprotective effects, with studies indicating potential benefits in models of neurodegenerative diseases. The compound may reduce oxidative stress and inflammation in neuronal cells.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating promising antibacterial activity.
Study 2: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, the compound was tested against prostate cancer cell lines (LNCaP). The results showed a dose-dependent reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
Study 3: Neuroprotection
Research published in Neuropharmacology explored the neuroprotective effects of the compound in a rodent model of Alzheimer’s disease. Treatment resulted in significant improvements in cognitive function and reduced amyloid plaque formation.
Q & A
Q. What are the optimal synthetic routes for preparing 3-fluoro-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride as a diastereomeric mixture?
- Methodological Answer : The synthesis typically involves cyclization of fluorinated precursors. For example, cyclobutane rings can be constructed via [2+2] photocycloaddition or strain-driven ring-opening of bicyclic intermediates. Fluorination steps may employ reagents like Selectfluor® or DAST (diethylaminosulfur trifluoride). The trifluoromethyl group can be introduced via nucleophilic substitution or radical trifluoromethylation. Diastereomer formation is influenced by reaction conditions (e.g., temperature, solvent polarity). Post-synthesis, the hydrochloride salt is formed by treating the free amine with HCl gas in anhydrous ether .
Q. How can the diastereomeric ratio (DR) of this compound be accurately determined?
- Methodological Answer : Chiral HPLC or UPLC with a polysaccharide-based column (e.g., Chiralpak® IG-3) is recommended for separating diastereomers. Mobile phases often use hexane/isopropanol with 0.1% trifluoroacetic acid to enhance resolution. Alternatively, NMR spectroscopy can distinguish diastereomers due to distinct fluorine chemical shifts. Integration of peak areas provides the DR. For quantification, internal standards (e.g., 1,3,5-trifluorobenzene) are advised to normalize signal intensities .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves absolute configuration and confirms cyclobutane ring geometry. Requires single crystals grown via slow evaporation in polar solvents (e.g., ethanol/water mixtures) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula using ESI+ or APCI ionization.
- Multinuclear NMR (, , ) : Assigns proton environments (e.g., cyclobutane ring strain) and distinguishes diastereomers through coupling constants () .
Advanced Research Questions
Q. How do fluorine substituents influence the compound’s stability under varying pH conditions?
- Methodological Answer : The electron-withdrawing nature of fluorine and trifluoromethyl groups increases the amine’s acidity (), affecting protonation states in aqueous media. Stability studies should use pH-buffered solutions (pH 1–12) monitored via HPLC over 24–72 hours. Accelerated degradation tests (e.g., 40°C) can model long-term stability. NMR kinetics (e.g., line-shape analysis) reveal hydrolysis or ring-opening mechanisms. Note: Fluorinated cyclobutanes generally exhibit enhanced thermal stability but may degrade under strong bases due to β-fluorine elimination .
Q. What strategies mitigate contradictions in spectroscopic data during diastereomer characterization?
- Methodological Answer : Discrepancies between calculated and observed NMR shifts often arise from dynamic effects (e.g., ring puckering). Solutions include:
- Variable-temperature NMR : Identifies conformational exchange broadening.
- DFT calculations : Predicts chemical shifts using software like Gaussian™ with B3LYP/6-311+G(d,p) basis sets.
- Cross-validation with IR spectroscopy : Confirms functional groups (e.g., amine HCl salt via N–H stretches at 2500–3000 cm) .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Density functional theory (DFT) studies assess transition states and activation energies for reactions at the cyclobutane ring. Focus on:
- Frontier molecular orbitals (HOMO/LUMO) : Identify nucleophilic/electrophilic sites.
- Natural Bond Orbital (NBO) analysis : Quantifies hyperconjugative interactions (e.g., C–F → σ* effects).
- Solvent modeling : PCM (Polarizable Continuum Model) simulates solvent polarity’s impact on reaction pathways. Validation via experimental kinetics (e.g., monitoring reactions with NMR) is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
